molecular formula C11H12BrNO2 B3027037 Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 1219170-24-7

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B3027037
CAS RN: 1219170-24-7
M. Wt: 270.12
InChI Key: FCAFKZZXSROWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a tetrahydroisoquinoline core with a bromine atom at the 5-position and a carboxylate group at the 3-position . The molecular weight of the compound is 270.12 .


Chemical Reactions Analysis

Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored at room temperature, and kept dry and cool .

Scientific Research Applications

Synthesis and Derivatives

Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used in the synthesis of various complex compounds. For instance, it plays a role in the formation of brominated tetrahydroisoquinolines, as demonstrated in the study of red alga Rhodomela confervoides, which involved semisynthesis using this compound as a starting material (Ma et al., 2007). Similarly, it serves as a precursor in the synthesis of novel 1,2-dihydroisoquinoline derivatives, as evidenced in a study involving treatment with N-bromosuccinimide (Wong, Harrington, & Stanforth, 2013).

Derivatives for Medicinal Chemistry

The compound is valuable in creating derivatives for medicinal chemistry. For instance, it has been used to prepare N-substituted methyl tetrahydroisoquinoline carboxylates, which have potential pharmaceutical applications (Macháček et al., 2006). This is further exemplified in the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing its versatility in creating bioactive compounds (Voskressensky et al., 2010).

Chemical Transformations and Reactions

The chemical reactivity of this compound is explored in various studies. For example, it is involved in reactions to create 8-substituted tetrahydroisoquinolines, indicating its role in broader chemical transformations (Rey, Vergnani, & Dreiding, 1985). Moreover, it is used in the synthesis of other complex molecules such as benzolactams, demonstrating its reactivity in various chemical contexts (Orito et al., 2000).

Safety and Hazards

The compound is potentially harmful and precautions should be taken to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used .

Future Directions

Given the significant biological activities of THIQ derivatives, future research could focus on the development of novel THIQ analogs with potent biological activity . Additionally, the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives could be a promising direction .

properties

IUPAC Name

methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAFKZZXSROWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661412
Record name Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219170-24-7
Record name Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 4
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 5
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 6
Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.